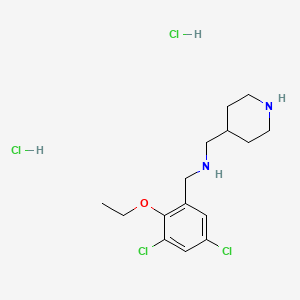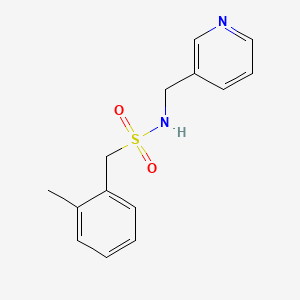
(3,5-dichloro-2-ethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride
Descripción general
Descripción
(3,5-dichloro-2-ethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride, also known as DEC or diethylcarbamazine, is a synthetic organic compound that is widely used in scientific research. It belongs to the class of organic compounds known as benzylamines and is commonly used as an anthelmintic drug in the treatment of certain parasitic infections.
Mecanismo De Acción
(3,5-dichloro-2-ethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride works by inhibiting the synthesis of essential macromolecules required for the growth and survival of parasitic worms. It also disrupts the metabolism of the parasites, leading to their death. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines such as IL-10. This compound has also been shown to modulate the activity of immune cells such as T cells, B cells, and macrophages. In addition, this compound has been shown to have antiparasitic effects on a variety of different parasitic species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,5-dichloro-2-ethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride is a widely used anthelmintic drug and is readily available for use in laboratory experiments. It is relatively inexpensive and has a well-established safety profile. However, this compound has a narrow therapeutic index and can be toxic at high doses. It is also known to cause adverse effects such as nausea, vomiting, and diarrhea.
Direcciones Futuras
There are a number of potential future directions for research on (3,5-dichloro-2-ethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride. One area of interest is the development of new formulations of the drug that can improve its efficacy and reduce its toxicity. Another area of interest is the investigation of this compound's potential use in the treatment of other parasitic infections and inflammatory diseases. Finally, there is a need for further research to elucidate the exact mechanism of action of this compound and to identify new targets for drug development.
Aplicaciones Científicas De Investigación
(3,5-dichloro-2-ethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has been extensively studied for its anthelmintic properties and is commonly used in the treatment of filarial infections. It has also been investigated for its potential use in the treatment of other parasitic infections such as onchocerciasis, loiasis, and lymphatic filariasis. In addition to its use as an anthelmintic, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of various inflammatory and autoimmune diseases.
Propiedades
IUPAC Name |
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O.2ClH/c1-2-20-15-12(7-13(16)8-14(15)17)10-19-9-11-3-5-18-6-4-11;;/h7-8,11,18-19H,2-6,9-10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIRGTIVIKBIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)CNCC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4427231.png)

![N-{3-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}nicotinamide](/img/structure/B4427259.png)
![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4427264.png)
![(3-pyridinylmethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine hydrochloride](/img/structure/B4427283.png)

![4-[acetyl(8-quinolinylsulfonyl)amino]-3-methylphenyl acetate](/img/structure/B4427311.png)
![N-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B4427318.png)

![3-[3-({[2-(1H-imidazol-1-yl)-1-phenylethyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B4427322.png)
![9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4427327.png)
![1-ethyl-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4427329.png)
![6-[(4-benzyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4427335.png)